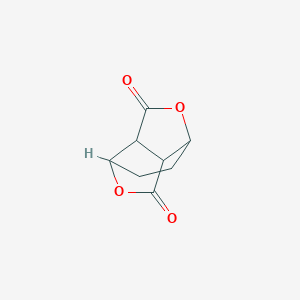

Bis-lactone

Description

Structure

3D Structure

Properties

CAS No. |

129679-49-8 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |

InChI Key |

PEHLCCGXTLWMRW-UHFFFAOYSA-N |

SMILES |

C1CC2C3C(C1OC3=O)C(=O)O2 |

Canonical SMILES |

C1CC2C3C(C1OC3=O)C(=O)O2 |

Synonyms |

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis-Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of bis-lactones, a diverse class of organic compounds characterized by the presence of two lactone rings. This document details their reactivity, stability, and spectroscopic characteristics, with a focus on their relevance in polymer chemistry and drug development. Experimental protocols for key analytical techniques are provided, and relevant biological pathways are illustrated.

Core Chemical Properties of Bis-Lactones

Bis-lactones exhibit a wide range of chemical properties that are largely dictated by their structural features, including ring size, substitution patterns, and the nature of the linkage between the two lactone moieties.

Reactivity

The reactivity of bis-lactones is centered around the electrophilic nature of the carbonyl carbon in the lactone ring, making them susceptible to nucleophilic attack. This reactivity is significantly influenced by ring strain, substituents, and stereochemistry.

A notable example of enhanced reactivity is observed in spiro bis(γ-exomethylene γ-lactones)[1]. The presence of γ-exomethylene groups and the spiro structure greatly increases the reactivity of the lactone rings towards ring-opening[1][2][3]. This heightened reactivity is attributed to the better leaving group character of the enol formed upon nucleophilic attack[1]. Such bis-lactones readily react with a variety of nucleophiles, including diols, dithiols, and diamines, even under mild conditions, making them valuable monomers for step-growth polymerization[1][2][4].

The reaction with nucleophiles can sometimes lead to interesting intramolecular rearrangements. For instance, the reaction of a spiro bis(γ-exomethylene γ-lactone) with diols can involve a trans-lactonization process following the initial ring-opening[2]. However, this specific rearrangement is not observed with thiol nucleophiles[1].

Bicyclic lactones also exhibit unique reactivity. For example, 8-substituted 2,7-dioxabicyclo[3.2.1]octanones can be converted to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones under both acidic and basic conditions[5]. Furthermore, these bicyclic systems can react with primary amines to form substituted pyrroles[5].

Stability

The stability of bis-lactones is a critical factor, particularly for their application in biological systems and as monomers for polymerization.

Hydrolytic Stability: Lactone rings are susceptible to hydrolysis, a reaction that is typically catalyzed by acid or base[6][7]. The rate of hydrolysis is dependent on the ring size, with smaller, more strained rings like β-lactones being more prone to hydrolysis than the more stable γ- and δ-lactones[8]. The pH of the environment plays a crucial role; for instance, the lactone form of camptothecin and its derivatives is favored in acidic conditions, while the inactive carboxylate form predominates at physiological pH[9]. Strategies to improve the metabolic stability of lactones, such as the introduction of fluorine atoms, have been explored to enhance their in vivo potency[10].

Thermal Stability: The thermal stability of bis-lactones and their resulting polymers is an important consideration for material applications. For polymers derived from spiro bis(γ-exomethylene γ-lactones), decomposition temperatures at 10% weight loss typically range from 200 to 220 °C for polyesters, with slightly higher stabilities observed for polymers derived from dithiols[4]. However, some lactones can exhibit early degradation and general thermal instability, which can limit their application as phase change materials[11].

Spectroscopic Characterization

The structural elucidation of bis-lactones relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for characterizing the structure of bis-lactones.

-

¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and integration. The chemical shifts of protons adjacent to the carbonyl group and the oxygen atom of the lactone ring are particularly diagnostic. For example, in bisnorcholanic lactones, the signals for H-16 (part of the lactone moiety) are shifted downfield[12].

-

¹³C NMR: Reveals the number and type of carbon atoms. The carbonyl carbon of the lactone typically appears in the range of 170-180 ppm.

-

¹⁷O NMR: The chemical shifts of both the carbonyl and ether oxygens in lactones are sensitive to structural changes, including ring size and conjugation, providing a direct probe of the electronic environment of the oxygen atoms[13].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups in bis-lactones. The most prominent absorption is the carbonyl (C=O) stretching vibration, which is sensitive to the ring size of the lactone. Saturated γ-lactones (five-membered rings) typically show a C=O stretch at higher frequencies (1795-1760 cm⁻¹) compared to δ-lactones (six-membered rings) and open-chain esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of bis-lactones, which aids in their structural confirmation. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Spiro Bis(γ-exomethylene γ-lactone) (γSL)

| Proton | Chemical Shift (ppm) |

| =CH₂ | 4.5 - 5.0 |

Data extracted from studies on a specific spiro bis(γ-exomethylene γ-lactone)[1][3].

Table 2: Thermal Properties of Polymers Derived from a Spiro Bis(γ-exomethylene γ-lactone)

| Polymer Type | Decomposition Temperature (Td10, °C) | Glass Transition Temperature (Tg, °C) |

| Polyesters | 200 - 220 | -11.1 to 1.8 |

| Poly(spiro bis(β-thioether lactone))s | Slightly higher than polyesters | 4.5 to 15.7 |

| Poly(spiro bis(β-hydroxy-lactame)) | - | 43.3 |

Data represents a range for different co-monomers[4].

Biological Activity and Signaling Pathways

While bis-lactones are not typically considered primary signaling molecules, many exhibit significant biological activity, often through the inhibition of enzymes or modulation of key signaling pathways. Their ability to act as alkylating agents is fundamental to many of their biological effects[14].

Anticancer Activity

Several natural and synthetic lactones and bis-lactones have demonstrated potent anticancer activities[15][16][17]. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and migration.

For example, the sesquiterpene lactone Britannin has been shown to reduce cancer cell proliferation by modulating multiple signaling pathways, including:

-

NF-κB Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of many sesquiterpene lactones[18][19].

-

Keap1/Nrf2 Pathway: Britannin can covalently bind to Keap1, leading to the activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress[18][19].

-

HIF-1α Pathway: This pathway is crucial for tumor adaptation to hypoxic conditions. Britannin can downregulate HIF-1α, leading to a decrease in the expression of its target genes, including the immune checkpoint protein PD-L1[18][19].

The following diagram illustrates the modulation of the HIF-1α pathway by Britannin.

Enzyme Inhibition

The strained ring of some lactones, particularly β-lactones, makes them effective inhibitors of various enzymes, especially serine hydrolases[20][21]. The lactone acts as an electrophilic "warhead" that acylates a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to irreversible inhibition. This property has been exploited in the development of therapeutic agents, such as the proteasome inhibitor Marizomib (Salinosporamide A), a β-lactone with potent anticancer activity[16][17].

Experimental Protocols

Synthesis of a Spiro Bis(γ-exomethylene γ-lactone)

The following diagram outlines a general synthetic workflow for a spiro bis(γ-exomethylene γ-lactone) starting from malonic acid.

Protocol for Quantitative ¹H NMR Analysis

This protocol provides a general method for the quantitative analysis of bis-lactones.

-

Sample Preparation:

-

Accurately weigh a known amount of the bis-lactone sample (e.g., 5-10 mg).

-

Accurately weigh a known amount of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals, be stable, and not react with the sample.

-

Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

-

Transfer an accurately measured volume of the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all protons. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved, non-overlapping peak of the bis-lactone and a peak of the internal standard.

-

Calculate the concentration or purity of the bis-lactone using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

std = internal standard

-

analyte = bis-lactone

-

Protocol for HPLC-MS Analysis

This protocol outlines a general approach for the analysis of bis-lactones by HPLC-MS.

-

Sample Preparation:

-

Prepare a stock solution of the bis-lactone in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For samples from biological matrices, perform a liquid-liquid or solid-phase extraction to remove interfering substances. A common procedure involves extraction with ethyl acetate, followed by evaporation of the solvent and reconstitution in the mobile phase[22][23].

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

-

Analysis Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

Data Analysis: Identify the bis-lactone based on its retention time and mass-to-charge ratio (m/z). Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

-

This guide provides a foundational understanding of the chemical properties of bis-lactones. Further in-depth investigation into specific subclasses of these versatile molecules will undoubtedly continue to reveal novel properties and applications in science and technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. addi.ehu.es [addi.ehu.es]

- 5. Divergent synthesis and chemical reactivity of bicyclic lactone fragments of complex rearranged spongian diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Lactones: generic inhibitors of enzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Discovery and Isolation of Novel Bis-Lactone Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-lactone natural products represent a structurally diverse class of secondary metabolites with significant therapeutic potential, particularly in oncology. Compounds such as withanolides and physalins, isolated from various plant species, have demonstrated potent cytotoxic and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery and isolation of these novel compounds. It details the methodologies for bioassay-guided fractionation, chromatographic purification, and spectroscopic structure elucidation. Furthermore, this guide summarizes the quantitative biological activity of selected bis-lactones and visualizes their impact on key cellular signaling pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to Bis-Lactone Natural Products

Bis-lactone natural products are characterized by the presence of two lactone rings within their chemical structure. This structural motif is often part of a larger, complex scaffold, such as the steroidal backbone of withanolides and seco-steroids of physalins. These compounds are produced by a variety of organisms, including plants of the Solanaceae family and various fungi, as secondary metabolites.[1][2] The inherent chemical reactivity and three-dimensional complexity of bis-lactones contribute to their diverse biological activities, which include anti-proliferative, anti-inflammatory, and cytotoxic effects.[3][4] This has made them a focal point for natural product-based drug discovery campaigns.

Discovery Strategy: Bioassay-Guided Fractionation

The discovery of novel, biologically active bis-lactones often employs a strategy known as bioassay-guided fractionation. This process involves the systematic separation of a crude natural product extract into progressively simpler fractions, with each fraction being tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line).[5][6] The most active fractions are then subjected to further separation until a pure, active compound is isolated.[7] This approach ensures that the chemical isolation efforts are focused on the constituents responsible for the desired therapeutic effect.

The general workflow for bioassay-guided fractionation is depicted below.

Experimental Protocols: Isolation and Characterization

The following protocols are generalized from methodologies reported for the successful isolation of withanolides and physalins.[8][9][10][11][12][13]

Extraction and Initial Fractionation

Objective: To obtain a crude extract enriched with bis-lactones from the source material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Physalis peruviana or whole plant of Physalis angulata)

-

Methanol (reagent grade)

-

n-Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

n-Butanol (reagent grade)

-

Distilled water

-

Rotary evaporator

-

Large glass flasks and separatory funnels

Procedure:

-

Macerate the dried, powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours.

-

Filter the mixture and repeat the extraction on the plant residue two more times to ensure complete extraction.

-

Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent fraction. The ethyl acetate fraction is typically enriched in withanolides and physalins.

-

Evaporate the solvent from each fraction to dryness.

-

Subject each fraction to a bioassay to determine which contains the highest activity. The most potent fraction (typically the ethyl acetate fraction) is carried forward for further purification.

Chromatographic Purification

Objective: To isolate pure bis-lactone compounds from the active fraction.

Materials:

-

Active crude fraction (e.g., ethyl acetate fraction)

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the active ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Collect fractions and monitor their composition by TLC.

-

Pool fractions with similar TLC profiles and test their bioactivity.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the active fractions from the silica gel column using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size and polarity.

-

Collect and pool fractions as described above.

-

-

Preparative HPLC:

-

Subject the most active and simplified fractions to preparative HPLC on a reverse-phase C18 column.

-

Elute with a gradient of acetonitrile and water. The specific gradient program should be optimized to achieve separation of the target compounds.[13]

-

Monitor the elution profile using a UV detector (e.g., at 225 nm for physalins).[14]

-

Collect the peaks corresponding to the pure compounds.

-

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the isolated compound.[9][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to elucidate the detailed structure.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.[16]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, allowing for the complete assignment of the structure.[3][15]

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and lactone groups.[9]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[17][18]

Biological Activity of Selected Bis-Lactones

Withanolides and physalins exhibit significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the in vitro activity of representative compounds.

Table 1: Cytotoxic Activity of Selected Withanolides

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Withanolide E | A549 (Lung) | 2.3 | [16] |

| Withanolide E | K562 (Leukemia) | 1.5 | [16] |

| 4β-Hydroxywithanolide E | ACHN (Renal) | Potent | [19] |

| Physachenolide C | LNCaP (Prostate) | Potent | [19] |

Table 2: Cytotoxic Activity of Selected Physalins

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Physalin B | A375 (Melanoma) | < 4.6 | [1] |

| Physalin B | A2058 (Melanoma) | < 4.6 | [1] |

| Physalin D | HONE-1 (Nasopharyngeal) | 0.2 - 1.6 | [4] |

| Physalin F | NUGC (Gastric) | 0.2 - 1.6 | [4] |

Mechanism of Action: Targeting Apoptotic Signaling Pathways

Many bis-lactones exert their cytotoxic effects by modulating signaling pathways that control apoptosis (programmed cell death). Two key pathways targeted by these compounds are the NF-κB and the TRAIL-induced apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[20] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain withanolides have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptotic stimuli.[19]

Sensitization to TRAIL-Induced Apoptosis

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) can selectively induce apoptosis in cancer cells by binding to its death receptors (DR4/DR5).[21][22] Some cancer cells develop resistance to TRAIL. Withanolide E has been shown to overcome this resistance by promoting the degradation of c-FLIP, an inhibitor of the TRAIL pathway, thus sensitizing cancer cells to apoptosis.[15]

Conclusion

The discovery and isolation of novel bis-lactone natural products is a meticulous process that combines biological screening with advanced chemical separation and characterization techniques. Withanolides and physalins serve as prime examples of how bioassay-guided fractionation can lead to the identification of potent cytotoxic compounds with significant therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the vast chemical diversity of nature in the quest for new medicines. Further investigation into the structure-activity relationships and mechanisms of action of these complex molecules will undoubtedly pave the way for the development of next-generation anticancer agents.

References

- 1. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling Pathway Diagram [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 13. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public.pensoft.net [public.pensoft.net]

- 15. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Production and Structural Diversification of Withanolides by Aeroponic Cultivation of Plants of Solanaceae: Cytotoxic and Other Withanolides from Aeroponically Grown Physalis coztomatl - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Bis-Lactone Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize bis-lactone structures. Bis-lactones, compounds containing two lactone rings, are prevalent in a variety of natural products and synthetic molecules with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Accurate structural elucidation is crucial for understanding their mechanism of action and for the development of new therapeutic agents. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural determination of bis-lactones, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of bis-lactones in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while 2D NMR techniques such as COSY, HSQC, and HMBC reveal connectivity between atoms, allowing for the complete assignment of the molecular skeleton and stereochemistry.[1]

Quantitative NMR Data for a Representative Bis-Lactone

The following table summarizes typical ¹H and ¹³C NMR data for a hypothetical substituted bis-lactone structure. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | Coupling Constants (J in Hz) |

| 1 | 175.2 | - | - | - |

| 2 | 75.1 | 4.85 | dd | 8.5, 3.2 |

| 3 | 35.4 | 2.60 | m | - |

| 4 | 42.1 | 2.15 | m | - |

| 5 | 172.8 | - | - | - |

| 6 | 78.3 | 5.10 | t | 6.5 |

| 7 | 32.9 | 2.45 | m | - |

| 8 | 25.5 | 1.80 | m | - |

| 9 (CH₃) | 21.3 | 1.25 | d | 7.0 |

| 10 (CH₃) | 19.8 | 1.10 | d | 6.8 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified bis-lactone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically to 25 °C.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (²JCH, ³JCH), which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.[3]

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For bis-lactones, the most characteristic absorption is the carbonyl (C=O) stretching vibration of the lactone rings.

Characteristic IR Absorption Bands for Bis-Lactones

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Lactone C=O Stretch | 1780 - 1735 | Strong | The exact frequency depends on ring size and conjugation. Five-membered rings (γ-lactones) absorb at higher wavenumbers (1780-1760 cm⁻¹) than six-membered rings (δ-lactones) (1750-1735 cm⁻¹).[4][5] |

| C-O-C Stretch | 1250 - 1050 | Strong | Asymmetric and symmetric stretching vibrations of the ester group. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong | Aliphatic C-H bonds. |

| C-H Bend (sp³) | 1470 - 1350 | Medium | Methylene and methyl bending vibrations. |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid or liquid bis-lactone sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction and Fourier transform.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the bis-lactone structure. The intensity, shape, and position of the bands provide valuable structural information.[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information.[7]

Typical Fragmentation Patterns of Bis-Lactones in Mass Spectrometry

| Ion Description | m/z Value | Fragmentation Pathway |

| [M+H]⁺ or [M+Na]⁺ | Molecular Weight + 1 or + 23 | Protonation or sodiation in soft ionization techniques (e.g., ESI). |

| [M-H₂O]⁺ | MW - 18 | Loss of a water molecule, common for hydroxylated bis-lactones. |

| [M-CO]⁺ | MW - 28 | Loss of carbon monoxide from a lactone ring.[8] |

| [M-CO₂]⁺ | MW - 44 | Loss of carbon dioxide, often preceded by ring opening. |

| [M-R]⁺ | MW - mass of R | Loss of a side chain (R). |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Dissolve a small amount of the bis-lactone sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization ([M+H]⁺ or [M+Na]⁺).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Common analyzer types include quadrupole, time-of-flight (TOF), and Orbitrap.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and maximum ion signal.[9]

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range to determine the molecular weight of the parent ion.

-

MS/MS: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

-

Data Processing and Analysis:

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including absolute stereochemistry. This technique is applicable if a high-quality single crystal of the bis-lactone can be obtained.[11]

Representative Crystallographic Data for a Bis-Lactone

The following table presents example crystallographic data for a bis-lactone.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀O₄[12] |

| Molecular Weight | 252.31 g/mol [12] |

| Crystal System | Orthorhombic[12] |

| Space Group | P 2₁ 2₁ 2₁[12] |

| a (Å) | 8.0176[12] |

| b (Å) | 10.8219[12] |

| c (Å) | 15.3565[12] |

| α, β, γ (°) | 90, 90, 90[12] |

| Volume (ų) | 1332.6 |

| Z | 4[12] |

| Calculated Density (g/cm³) | 1.257 |

Experimental Protocol for X-ray Crystallography

-

Crystal Growth:

-

Grow single crystals of the bis-lactone from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent or solvent system is critical and often requires screening.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[11]

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Determine the unit cell parameters and the space group.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

-

Structure Refinement and Validation:

Visualization of Workflows and Signaling Pathways

Graphical representations are powerful tools for illustrating complex experimental procedures and biological pathways. The following diagrams are generated using the DOT language.

Experimental Workflow for Bis-Lactone Characterization

Caption: General experimental workflow for the characterization of bis-lactone structures.

Strigolactone Signaling Pathway

Bis-lactones are structurally related to strigolactones, a class of plant hormones that regulate plant development and interaction with symbiotic fungi. The lactone ring is crucial for their biological activity. The following diagram illustrates a simplified strigolactone signaling pathway, which can be a target for synthetic bis-lactone analogues.[12][15][16][17][18][19][20]

Caption: Simplified strigolactone signaling pathway involving lactone hydrolysis.

Conclusion

The structural characterization of bis-lactones is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and X-ray crystallography offers the definitive three-dimensional structure. A thorough application of these methods, as outlined in this guide, is essential for researchers in natural product chemistry, medicinal chemistry, and drug development to fully elucidate the structures of novel bis-lactones and to understand their biological functions.

References

- 1. iq.ufrgs.br [iq.ufrgs.br]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.gla.ac.uk [chem.gla.ac.uk]

- 13. Bond Angles in Lactones and Lactams | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanisms of Strigolactone Signal Transduction in Plants [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to the IUPAC Nomenclature of Spiro Bis-Lactone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming spiro bis-lactone compounds according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Adherence to these rules is critical for unambiguous communication in research, publications, and regulatory submissions. This document outlines the hierarchical rules for identifying the parent spirocyclic system, incorporating lactone functionalities, and correctly numbering the structure to assign locants for all substituents.

Core Principles of Spiro Bis-Lactone Nomenclature

The IUPAC nomenclature for spiro bis-lactones is a systematic integration of the rules for spirocyclic hydrocarbons, heterocyclic compounds, and functional group hierarchy. The lactone moieties, being cyclic esters, are treated as heterocyclic ketones. The naming process follows a stepwise procedure to deconstruct the molecule into its fundamental components and then reassemble the name with the appropriate prefixes, locants, and suffixes.

The fundamental steps involve:

-

Identification of the Spirocyclic System: The core of the name is the spiroalkane, which defines the total number of atoms in both rings and the size of each ring.

-

Incorporation of Heteroatoms: The oxygen atoms of the lactone rings are indicated using the prefix "oxa".

-

Designation of the Principal Functional Group: The carbonyl groups of the lactones are designated with the suffix "-one". In a bis-lactone, this becomes "-dione".

-

Numbering of the Spirocyclic System: A strict set of rules governs the numbering of the atoms to ensure the lowest possible locants for the spiroatom, heteroatoms, and principal functional groups.

Step-by-Step Nomenclature Workflow

The systematic naming of a spiro bis-lactone compound can be achieved by following the logical progression outlined below.

Step 1: Identify the Parent Spiroalkane

-

Count the total number of atoms in both rings, including the spiroatom. This number determines the parent alkane name (e.g., nonane for 9 atoms, undecane for 11 atoms).

-

Count the number of atoms in each ring, excluding the common spiroatom.

-

Arrange these two numbers in ascending order, separated by a period, and enclose them in square brackets.

-

Combine the "spiro" prefix, the bracketed numbers (the von Baeyer descriptor), and the parent alkane name. For example, a spiro compound with a 5-membered and a 6-membered ring sharing a spiroatom will have a spiro[4.5]decane core.[1][2]

Step 2: Identify and Locate Heteroatoms

-

The two oxygen atoms within the lactone rings (excluding the carbonyl oxygens) are treated as heteroatoms.

-

These are designated by the prefix "oxa". For a bis-lactone, the prefix will be "dioxa".

-

The positions of these oxygen atoms are indicated by locants determined in Step 4.

Step 3: Identify and Suffix the Principal Functional Groups

-

The two carbonyl groups of the lactones are the principal functional groups.

-

These are indicated by the suffix "-one". For a bis-lactone, the suffix is "-dione".

-

The positions of the carbonyl groups are also indicated by locants determined in Step 4.

Step 4: Number the Spirocyclic System

-

Numbering begins in the smaller ring at an atom adjacent to the spiroatom.[1][2]

-

Proceed around the smaller ring, then through the spiroatom, and finally around the larger ring.

-

The direction of numbering is chosen to give the lowest possible locants to the following features in order of priority:

-

Heteroatoms (the "oxa" groups).

-

Principal functional groups (the "-dione" suffix).

-

Double or triple bonds.

-

Substituents.

-

Step 5: Assemble the Full IUPAC Name

-

Combine the components in the following order: (Substituents) -> (Heteroatom prefixes with locants) -> (Parent spiroalkane) -> (Suffix for principal functional groups with locants).

-

For example, a hypothetical compound might be named: 2,7-Dioxaspiro[4.4]nonane-1,6-dione.

Below is a Graphviz diagram illustrating this logical workflow.

Experimental Protocols for Synthesis and Characterization

The structural elucidation and subsequent correct naming of novel spiro bis-lactone compounds rely on their synthesis and characterization. Below are representative experimental protocols adapted from the literature for the synthesis of spiro-lactone systems.[3][4][5]

General Protocol for Palladium-Catalyzed Cyclocarbonylation

This method is used for preparing spiro α-methylene-β-lactones from propargylic alcohols.[3][4]

-

Reaction Setup: A solution of the steroidal propargylic alcohol (1.0 eq) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel.

-

Catalyst and Ligand Addition: The palladium catalyst precursor (e.g., Pd(CH3CN)2Cl2, 5 mol %) and a phosphine-based ligand (e.g., 2-(dibutyl)phosphine-1-(2,6-diisopropylphenyl)-1H-imidazole, 30 mol %) are added to the solution.

-

Carbonylation: The reaction mixture is pressurized with carbon monoxide (CO) and heated.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the spiro-β-lactone.

Protocol for Acid-Mediated Spiro-γ-lactone Formation

This protocol describes the formation of a spiro-γ-lactone from a reduced alkyne precursor.[3][4]

-

Deprotection: The protecting group (e.g., THP) on the precursor alcohol is removed using an acid resin (e.g., Amberlyst-15®) in a solvent like methanol at room temperature.

-

Oxidation: The resulting diol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as Jones reagent in acetone at 0 °C.

-

Lactonization: The formation of the spiro-γ-lactone occurs spontaneously or upon work-up.

-

Purification: The final product is purified by flash chromatography.

Data Presentation: Characterization of Spiro Bis-Lactones

The confirmation of a spiro bis-lactone structure is achieved through various spectroscopic techniques. The data obtained are crucial for verifying the connectivity and stereochemistry, which are essential for correct IUPAC naming.

Table 1: Representative Spectroscopic Data for a Spiro-β-lactone System[5][6]

| Analysis Type | Technique | Characteristic Signal/Value | Interpretation |

| Infrared Spectroscopy | IR | ~1830 cm⁻¹ | Characteristic C=O stretch of a strained β-lactone ring |

| Mass Spectrometry | HRMS | M+H⁺ | Confirms the molecular formula and weight |

| Nuclear Magnetic Resonance | ¹³C NMR | δ ~ 170 ppm | Carbonyl carbon of the lactone |

| Nuclear Magnetic Resonance | ¹³C NMR | δ ~ 80-90 ppm | Spiro carbon (quaternary) |

| Nuclear Magnetic Resonance | ¹H NMR | Varies | Chemical shifts and coupling constants confirm proton environment |

Table 2: Comparison of ¹³C NMR Chemical Shifts for Fused vs. Spiro-β-lactones[5][6]

| Carbon Atom | Fused-β-lactone (ppm change from precursor) | Spiro-β-lactone (ppm change from precursor) |

| C(3) (α to C=O) | - (less pronounced change) | + (less pronounced change) |

| C(6) (γ to C=O) | -6.7 to -8.1 ppm | +3.6 to +4.7 ppm |

Note: The specific chemical shifts are highly dependent on the overall structure of the molecule.

Conclusion

The IUPAC nomenclature for spiro bis-lactone compounds provides a systematic and unambiguous method for their naming. A thorough understanding of the rules for spirocycles, heterocycles, and functional group priority is essential for the correct application of this system. This guide, by providing a step-by-step workflow, representative experimental protocols, and characterization data, serves as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. The logical pathway for nomenclature, as visualized in the provided diagram, should aid in the systematic naming of these complex and often biologically significant molecules.

References

An In-depth Guide to the Biological Activity of Bis-Lactone Derivatives Against Cancer Cell Lines

Introduction

Lactones, cyclic esters found in a plethora of natural products, and their synthetic derivatives have emerged as a significant class of compounds in oncological research. Their diverse chemical structures often translate into a wide range of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties. A specific subclass, bis-lactones or dimeric lactones, which contain two lactone rings, has garnered substantial interest. These molecules, such as the well-known clinical drug etoposide (a derivative of the lignan lactone podophyllotoxin), often exhibit enhanced cytotoxicity and unique mechanisms of action compared to their monomeric counterparts.[1][2]

This technical guide provides a comprehensive overview of the biological activity of bis-lactone and related dimeric lactone derivatives against various cancer cell lines. It summarizes key quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes the core signaling pathways they modulate. The information is curated to serve as a vital resource for professionals engaged in cancer research and the discovery of novel chemotherapeutic agents.

Quantitative Analysis of Cytotoxic Activity

The primary measure of a compound's anticancer potential in vitro is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), representing the concentration of the compound required to inhibit cell growth or proliferation by 50%. The following table compiles data from various studies on sesquiterpene lactone dimers and other relevant derivatives, showcasing their potency across a range of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 Value (µM) | Reference |

| Dimer Sesquiterpene Lactones | ||||

| Uvedafolin | HeLa (Cervical) | MTT | 2.96 | [3] |

| Enhydrofolin | HeLa (Cervical) | MTT | 3.17 | [3] |

| Vernodalidimer L | HepG2 (Liver) | MTT/XTT | > 100 (approx.) | [4] |

| Vernolide | HepG2 (Liver) | MTT/XTT | 0.91 | [4] |

| Vernolide | HuCCA-1 (Bile Duct) | MTT/XTT | 1.12 | [4] |

| Vernolide | HL-60 (Leukemia) | MTT/XTT | 1.25 | [4] |

| Vernolide | MOLT-3 (Leukemia) | MTT/XTT | 1.15 | [4] |

| Vernolide | A549 (Lung) | MTT/XTT | 1.51 | [4] |

| Vernolide | H69AR (Lung) | MTT/XTT | 13.84 | [4] |

| Vernolide | MDA-MB-231 (Breast) | MTT/XTT | 1.11 | [4] |

| Vernolide | T47D (Breast) | MTT/XTT | 1.43 | [4] |

| Vernolide | HeLa (Cervical) | MTT/XTT | 1.14 | [4] |

| Japonicone A | Various | Various | 1.11 - 8.50 | [5] |

| Podophyllotoxin Derivatives | ||||

| Etoposide (VP-16) | Various | N/A | Clinically Used | [6][7] |

| Teniposide (VM-26) | Various | N/A | Clinically Used | [6] |

| Other Synthetic Lactone Derivatives | ||||

| Deoxycynaropicrin | THP-1 (Leukemia) | MTT | ~5 µg/mL | [8] |

| Tomentosin | SK-28 (Melanoma) | MTT | Dose-dependent inhibition | [9] |

| Inuviscolide | SK-28 (Melanoma) | MTT | Dose-dependent inhibition | [9] |

Mechanisms of Action & Signaling Pathways

Bis-lactone derivatives exert their anticancer effects by modulating critical cellular processes, primarily by inducing cell cycle arrest and apoptosis. These events are orchestrated through interference with key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many lactone derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This process involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[3][10][11] Some compounds also interfere with pro-survival pathways like NF-κB, further sensitizing cells to apoptosis.[9]

Caption: p53-mediated intrinsic apoptosis pathway induced by bis-lactones.

Cell Cycle Arrest

To prevent the proliferation of damaged cells, the cell cycle has checkpoints that can halt progression. Bis-lactone derivatives are potent inducers of cell cycle arrest, commonly at the G2/M (mitosis) or G1 phase.[4][12][13] Arrest at the G2/M phase is often associated with the disruption of microtubule function, a mechanism shared by podophyllotoxin.[2] This arrest prevents cancer cells from dividing and can ultimately lead to apoptotic cell death.[3] The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and cyclins, as well as the induction of checkpoint proteins like p21.[9]

Caption: G2/M cell cycle arrest mechanism initiated by bis-lactones.

Inhibition of the NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[14] In many cancers, NF-κB is constitutively active, promoting cell proliferation and protecting tumor cells from apoptosis.[15][16] Several sesquiterpene lactones have been shown to inhibit the NF-κB pathway.[9] This inhibition can re-sensitize cancer cells to apoptotic signals, making NF-κB an important target for anticancer drug development.[17]

Caption: Inhibition of the canonical NF-κB signaling pathway.

Key Experimental Protocols

Reliable and reproducible data are the foundation of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize the anticancer activity of bis-lactone derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20]

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bis-lactone derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated (vehicle) controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[21]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[20][22]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Standard workflow for an MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the bis-lactone derivative at selected concentrations (e.g., 1x and 2x IC50) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[23][24]

-

Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23] Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23][25]

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[25]

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel on a linear scale. Collect at least 10,000 events per sample.[23]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the test compound as described for cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[27]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[27][28]

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[27][29]

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[27]

-

Flow Cytometry: Analyze the samples immediately by flow cytometry.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[30]

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[31][32]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[32][33]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Caspase-3, p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Detection: After further washing, add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.[33]

-

Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Bis-lactone and related dimeric lactone derivatives represent a promising class of compounds for anticancer drug development. They exhibit potent cytotoxic activity against a wide range of cancer cell lines, often in the low micromolar range. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like p53, NF-κB, and those controlling cell cycle progression.

The detailed protocols provided in this guide offer a standardized framework for the in vitro evaluation of these and other novel compounds. Future research should focus on elucidating the precise molecular targets of these derivatives, improving their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant potential for the discovery of next-generation chemotherapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 14. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 31. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 32. benchchem.com [benchchem.com]

- 33. origene.com [origene.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Bis-Lactone Compounds

For Researchers, Scientists, and Drug Development Professionals

Bis-lactone compounds, a class of natural products characterized by the presence of two lactone rings, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of their natural origins, with a focus on fungal sources, and delves into the intricate biosynthetic pathways responsible for their creation. Detailed experimental protocols for their isolation and characterization are provided, alongside a summary of their biological activities, to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of Bis-Lactone Compounds

Bis-lactone compounds are predominantly found as secondary metabolites in various microorganisms, particularly fungi. Several species of Aspergillus and Penicillium are notable producers of these complex molecules. Marine organisms and some plants have also been identified as sources of lactone-containing compounds, though bis-lactones are less commonly reported from these origins.

Table 1: Selected Bis-Lactone Compounds from Fungal Sources

| Compound Name | Producing Organism(s) | Typical Yield | Reference(s) |

| Avenaciolide | Aspergillus avenaceus | Not specified in literature | [1] |

| Canadensolide | Penicillium canadense | Not specified in literature | [2] |

| Ethisolide | Penicillium sp. | Not specified in literature | General knowledge |

| Sporothriolide | Hypoxylon monticulosum | Not specified in literature | General knowledge |

Note: Specific yield data for many natural products, including bis-lactones, are often not reported or can vary significantly based on the fermentation conditions.

Biosynthesis of Bis-Lactone Compounds

The biosynthesis of bis-lactone compounds is a complex process primarily orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). These enzymatic assembly lines construct the carbon skeleton of the molecule from simple acyl-CoA precursors. The formation of the bis-lactone structure often involves a combination of polyketide synthesis, cyclization, and sometimes dimerization events.

The Role of Polyketide Synthases (PKSs)

Fungal bis-lactones are typically synthesized by Type I PKSs, which are large, modular proteins containing a series of domains, each responsible for a specific catalytic step in the elongation and modification of the polyketide chain. Key domains include:

-

Acyltransferase (AT): Selects the starter and extender units (typically acetyl-CoA and malonyl-CoA).

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.

-

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group, leading to structural diversity.

-

Thioesterase (TE): Catalyzes the final release and cyclization of the polyketide chain to form the lactone ring(s).

The iterative action of these domains allows for the controlled construction of complex polyketide backbones that can subsequently undergo one or more lactonization reactions to form the final bis-lactone product.

Dimerization in Bis-Lactone Formation

In some cases, bis-lactone compounds may be formed through the dimerization of two smaller lactone-containing monomers. This process can be catalyzed by various enzymes, including cytochrome P450 monooxygenases or laccases, which facilitate oxidative coupling reactions.

Regulation of Bis-Lactone Biosynthesis in Fungi

The production of secondary metabolites, including bis-lactones, in fungi is tightly regulated by a complex network of signaling pathways that respond to various environmental cues.

Global Regulators of Secondary Metabolism

In many Aspergillus and Penicillium species, the biosynthesis of secondary metabolites is controlled by a conserved velvet complex, which includes the key regulatory proteins VeA and LaeA .[3][4]

-

LaeA: A methyltransferase that acts as a global regulator of secondary metabolism. It is believed to remodel chromatin structure, making biosynthetic gene clusters accessible for transcription.[5] Deletion of the laeA gene often results in the silencing of multiple secondary metabolite gene clusters.[5][6]

-

VeA: A protein that forms a complex with other regulatory proteins, including VelB and LaeA, in the nucleus. This complex plays a crucial role in coordinating fungal development and secondary metabolism in response to light.[3]

Environmental Signals

The production of bis-lactones can be influenced by a variety of environmental factors, including:

-

Nitrogen availability: Nitrogen limitation is a common trigger for the onset of secondary metabolism in fungi. The GATA transcription factor AreA is a key player in nitrogen metabolite repression, and its activity can influence the expression of secondary metabolite biosynthetic genes.[7][8][9]

-

Carbon source: The type and concentration of the carbon source can also impact secondary metabolite production.

-

pH: The ambient pH can affect the expression of biosynthetic genes and the activity of extracellular enzymes.

-

Temperature: Temperature can influence the growth rate of the fungus and the expression of secondary metabolite gene clusters.[3]

Experimental Protocols

Isolation and Purification of Fungal Bis-Lactones

The following is a general protocol for the isolation and purification of bis-lactone compounds from fungal cultures. Specific details may need to be optimized depending on the fungal strain and the target compound.

1. Fungal Culture and Fermentation:

-

Inoculate the desired fungal strain (e.g., Aspergillus avenaceus) onto a suitable solid medium such as Potato Dextrose Agar (PDA) and incubate at 25-28°C for 7-10 days to obtain a mature culture.

-

For large-scale production, transfer agar plugs of the mature culture to a liquid medium (e.g., Potato Dextrose Broth - PDB) in shake flasks.

-

Incubate the liquid culture at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Broth Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Mycelial Extraction: Dry the mycelium and then extract it with a polar organic solvent (e.g., methanol or acetone).

3. Concentration and Preliminary Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The crude extract can be subjected to liquid-liquid partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to remove nonpolar impurities.

4. Chromatographic Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound can be further purified by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile-water or methanol-water).

Characterization of Bis-Lactone Compounds

The structure of the purified bis-lactone compounds is typically elucidated using a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can help to elucidate the structure of the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete structure of the molecule. For example, HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying the long-range correlations that define the lactone rings.

Table 2: General Spectroscopic Data for Bis-Lactone Identification

| Technique | Information Provided |

| HRMS | Elemental Composition |

| MS/MS | Structural Fragments |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| COSY | ¹H-¹H correlations (through bonds) |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

Biological Activities of Bis-Lactone Compounds

Bis-lactone compounds exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Table 3: Reported Biological Activities of Selected Bis-Lactone Compounds

| Compound | Biological Activity | IC₅₀ / MIC | Target Organism/Cell Line | Reference(s) |

| Avenaciolide | Antifungal | Not specified | Colletotrichum gloeosporioides | [10] |

| Canadensolide | Antifungal | Not specified | Penicillium canadense | [2] |

| Various Lactones | Cytotoxic | Varies | Various cancer cell lines | [11][12] |

| Various Lactones | Antifungal | Varies | Various fungal species | [13][14][15] |

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of a compound's potency. Specific values are highly dependent on the assay conditions and the target organism or cell line.

Conclusion and Future Perspectives

Bis-lactone compounds represent a structurally diverse and biologically significant class of natural products. The elucidation of their biosynthetic pathways, driven by advances in genomics and molecular biology, is opening up new avenues for the discovery and production of novel bioactive molecules. The heterologous expression of biosynthetic gene clusters in amenable host organisms offers a promising strategy for the sustainable production of these valuable compounds and for the generation of new analogues with improved therapeutic properties through metabolic engineering. Further research into the intricate regulatory networks that govern their production in their native hosts will be crucial for optimizing yields and for uncovering new natural products. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. 1028. Avenaciolide, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Canadensolide | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of chemical diversity in Aspergillus fumigatus by LaeA. | J. Craig Venter Institute [jcvi.org]

- 6. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

- 7. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

- 8. Nitrogen regulation of fungal secondary metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic avenaciolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]